Cas no 1805632-10-3 (Ethyl 3-cyano-6-difluoromethyl-2-fluorobenzoate)

Ethyl 3-cyano-6-difluoromethyl-2-fluorobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-cyano-6-difluoromethyl-2-fluorobenzoate
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- Inchi: 1S/C11H8F3NO2/c1-2-17-11(16)8-7(10(13)14)4-3-6(5-15)9(8)12/h3-4,10H,2H2,1H3
- InChI Key: ZPXPCFPBNRLCLO-UHFFFAOYSA-N
- SMILES: FC1=C(C#N)C=CC(C(F)F)=C1C(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 326
- Topological Polar Surface Area: 50.1
- XLogP3: 2.6
Ethyl 3-cyano-6-difluoromethyl-2-fluorobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015007800-250mg |
Ethyl 3-cyano-6-difluoromethyl-2-fluorobenzoate |
1805632-10-3 | 97% | 250mg |
480.00 USD | 2021-06-21 | |
Alichem | A015007800-500mg |
Ethyl 3-cyano-6-difluoromethyl-2-fluorobenzoate |
1805632-10-3 | 97% | 500mg |
790.55 USD | 2021-06-21 | |
Alichem | A015007800-1g |
Ethyl 3-cyano-6-difluoromethyl-2-fluorobenzoate |
1805632-10-3 | 97% | 1g |
1,519.80 USD | 2021-06-21 |
Ethyl 3-cyano-6-difluoromethyl-2-fluorobenzoate Related Literature
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
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Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
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Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
Additional information on Ethyl 3-cyano-6-difluoromethyl-2-fluorobenzoate
Comprehensive Overview of Ethyl 3-cyano-6-difluoromethyl-2-fluorobenzoate (CAS No. 1805632-10-3)
Ethyl 3-cyano-6-difluoromethyl-2-fluorobenzoate (CAS No. 1805632-10-3) is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical intermediates and agrochemical research. This ester derivative, characterized by its unique difluoromethyl and cyano functional groups, exhibits remarkable chemical properties that make it a valuable building block in synthetic chemistry. Researchers and industry professionals are increasingly exploring its potential applications due to its structural versatility and reactivity.
The compound's molecular structure, featuring a fluorobenzoate core, is optimized for interactions in complex synthetic pathways. Its ethyl ester moiety enhances solubility in organic solvents, facilitating its use in reactions such as nucleophilic substitutions and cross-coupling. The presence of fluorine atoms and a cyano group further contributes to its electronic properties, making it a candidate for designing bioactive molecules. Recent studies highlight its role in developing novel crop protection agents and pharmaceutical scaffolds, aligning with the growing demand for sustainable agrochemicals and precision medicine.
In the context of current trends, Ethyl 3-cyano-6-difluoromethyl-2-fluorobenzoate is often discussed alongside topics like green chemistry and atom-efficient synthesis. Environmental concerns have driven interest in fluorine-containing compounds due to their stability and reduced ecological impact. This compound's difluoromethyl group is particularly relevant, as it mimics metabolic stability in drug design—a hot topic in AI-driven drug discovery platforms. Searches for "fluorinated benzoate applications" or "CAS 1805632-10-3 suppliers" reflect its commercial and academic demand.
From a technical perspective, the synthesis of Ethyl 3-cyano-6-difluoromethyl-2-fluorobenzoate involves multi-step reactions, including halogenation and esterification. Its purity and yield are critical for downstream applications, prompting advancements in chromatographic purification techniques. Analytical methods like HPLC and NMR are routinely employed to verify its structure, ensuring compliance with industry standards. The compound's stability under various pH conditions also makes it suitable for formulation studies in both agrochemical and pharmaceutical sectors.
Market insights reveal that Ethyl 3-cyano-6-difluoromethyl-2-fluorobenzoate is part of a broader shift toward high-value fine chemicals. Its niche applications in catalysis and material science are under exploration, with patents citing its utility in OLED materials and liquid crystal displays. As industries prioritize performance chemicals, this compound's role in enabling innovative technologies positions it as a material of strategic importance.
In summary, Ethyl 3-cyano-6-difluoromethyl-2-fluorobenzoate (CAS No. 1805632-10-3) represents a convergence of cutting-edge chemistry and industrial applicability. Its design aligns with global trends toward sustainable synthesis and functional materials, addressing key challenges in modern science. For researchers seeking "fluorinated ester properties" or "CAS 1805632-10-3 synthesis," this compound offers a compelling case study in molecular innovation.
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